molecular formula C15H12OS2 B1222353 Cyclopentanone, 2,5-bis(2-thienylmethylene)- CAS No. 1087-07-6

Cyclopentanone, 2,5-bis(2-thienylmethylene)-

Cat. No.: B1222353
CAS No.: 1087-07-6
M. Wt: 272.4 g/mol
InChI Key: KPFZCKDPBMGECB-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis(2-thienylmethylene)- is an organic compound with the molecular formula C15H12OS2. It is characterized by the presence of two thienylmethylene groups attached to a cyclopentanone ring. This compound is notable for its unique structure, which includes aromatic thiophene rings and a central cyclopentanone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanone, 2,5-bis(2-thienylmethylene)- typically involves the condensation of cyclopentanone with 2-thiophenecarboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product.

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanone, 2,5-bis(2-thienylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the thiophene rings to dihydrothiophenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclopentanone, 2,5-bis(2-thienylmethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis(2-thienylmethylene)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of cellular processes. Studies have suggested that it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Cyclopentanone, 2,5-bis(2-thienylmethylene)- can be compared with other similar compounds, such as:

    Cyclopentanone, 2,5-bis(4-methoxybenzylidene)-: This compound has similar structural features but with methoxybenzylidene groups instead of thienylmethylene groups. It exhibits different chemical and biological properties due to the presence of the methoxy groups.

    Cyclopentanone, 2,5-bis(4-nitrobenzylidene)-: The nitrobenzylidene groups confer different reactivity and biological activities compared to the thienylmethylene groups.

Properties

IUPAC Name

2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFZCKDPBMGECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384507
Record name Cyclopentanone, 2,5-bis(2-thienylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087-07-6
Record name Cyclopentanone, 2,5-bis(2-thienylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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